molecular formula C15H15FN2O2S B7187550 N-[4-(3-fluorophenyl)oxan-4-yl]-1,3-thiazole-4-carboxamide

N-[4-(3-fluorophenyl)oxan-4-yl]-1,3-thiazole-4-carboxamide

Cat. No.: B7187550
M. Wt: 306.4 g/mol
InChI Key: UXESKUGXCNLIEV-UHFFFAOYSA-N
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Description

N-[4-(3-fluorophenyl)oxan-4-yl]-1,3-thiazole-4-carboxamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, an oxane ring, and a thiazole carboxamide moiety

Properties

IUPAC Name

N-[4-(3-fluorophenyl)oxan-4-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2S/c16-12-3-1-2-11(8-12)15(4-6-20-7-5-15)18-14(19)13-9-21-10-17-13/h1-3,8-10H,4-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXESKUGXCNLIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)F)NC(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-fluorophenyl)oxan-4-yl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxane ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor.

    Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the oxane ring.

    Thiazole ring formation: The thiazole ring is formed through a cyclization reaction involving a thioamide and a haloketone.

    Coupling reaction: Finally, the thiazole ring is coupled with the oxane ring containing the fluorophenyl group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-fluorophenyl)oxan-4-yl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(3-fluorophenyl)oxan-4-yl]-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(3-fluorophenyl)oxan-4-yl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylpyridine-4-carboxamide
  • N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide
  • N-[4-(3-fluorophenyl)oxan-4-yl]oxirane-2-carboxamide

Uniqueness

N-[4-(3-fluorophenyl)oxan-4-yl]-1,3-thiazole-4-carboxamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the fluorophenyl group and the thiazole ring enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

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